molecular formula C19H18N2O2S3 B11623137 N-(4-Methylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide

N-(4-Methylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide

Cat. No.: B11623137
M. Wt: 402.6 g/mol
InChI Key: XEMPPVGHDOEPCF-FOWTUZBSSA-N
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Description

N-(4-Methylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide is a complex organic compound that belongs to the class of thiazolidinones

Properties

Molecular Formula

C19H18N2O2S3

Molecular Weight

402.6 g/mol

IUPAC Name

N-(4-methylphenyl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide

InChI

InChI=1S/C19H18N2O2S3/c1-13-6-8-14(9-7-13)20-17(22)5-2-10-21-18(23)16(26-19(21)24)12-15-4-3-11-25-15/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,20,22)/b16-12+

InChI Key

XEMPPVGHDOEPCF-FOWTUZBSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzylamine with a thiazolidinone derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise temperature and pressure controls. The use of automated systems ensures consistency and efficiency in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: A class of compounds with similar structures and biological activities.

    Benzylamines: Compounds containing the benzylamine functional group, which may exhibit similar chemical reactivity.

Uniqueness

N-(4-Methylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide is unique due to its specific combination of functional groups and structural features

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